molecular formula C₁₁H₁₃ClN₂ B057932 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 140111-52-0

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No. B057932
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-IVZWLZJFSA-N
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Patent
US08551983B2

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[NH:7][CH:3]([CH:4]([C:8]3[CH:13]=[CH:12][C:11]([Cl:14])=[N:10][CH:9]=3)[CH2:5]2)[CH2:2]1.Cl.Cl.C(N(CC)CC)C>ClCCl>[CH:13]1[C:8]([CH:4]2[CH:3]3[NH:7][CH:6]([CH2:1][CH2:2]3)[CH2:5]2)=[CH:9][N:10]=[C:11]([Cl:14])[CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=NC=C1C2CC3CCC2N3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08551983B2

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[NH:7][CH:3]([CH:4]([C:8]3[CH:13]=[CH:12][C:11]([Cl:14])=[N:10][CH:9]=3)[CH2:5]2)[CH2:2]1.Cl.Cl.C(N(CC)CC)C>ClCCl>[CH:13]1[C:8]([CH:4]2[CH:3]3[NH:7][CH:6]([CH2:1][CH2:2]3)[CH2:5]2)=[CH:9][N:10]=[C:11]([Cl:14])[CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=NC=C1C2CC3CCC2N3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.